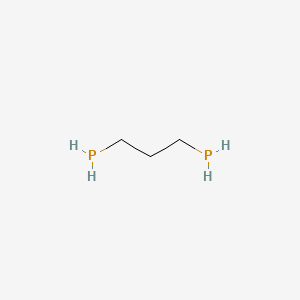

1,3-Bis(phosphino)propane

Descripción general

Descripción

1,3-Bis(phosphino)propane is an organophosphorus compound with the chemical formula C₃H₈P₂. It is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .

Métodos De Preparación

1,3-Bis(phosphino)propane can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction can be represented as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]

Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

1,3-Bis(phosphino)propane acts as a bidentate ligand , forming stable six-membered chelate rings with transition metals. Key coordination reactions include:

-

Kinetic parameters for Pd-mediated migratory insertion:

Catalytic Cross-Coupling Reactions

dppp enhances reaction rates and selectivity in critical organic transformations:

Suzuki-Miyaura Coupling

-

Substrates : Aryl halides + boronic acids.

-

Conditions : [(dppp)Pd(0)], K₂CO₃, 80°C.

Heck Reaction

-

Mechanism : Oxidative addition of aryl halides to Pd(0)-dppp complexes.

-

Example : Arylation of styrene with iodobenzene achieves 89% yield .

Kumada Coupling

-

System : [(dppp)NiCl₂] catalyzes Grignard reagent coupling with aryl chlorides.

-

Scope : Tolerates electron-withdrawing groups (e.g., −NO₂, −CN) .

Polymerization and Copolymerization

dppp-Pd catalysts enable alternating copolymerization of ethylene and carbon monoxide:

| Reaction | Selectivity | Molecular Weight (Mw) |

|---|---|---|

| C₂H₄/CO | >99% alternating | 50,000–200,000 g/mol |

| C₃H₆/CO | 85% alternating | 30,000–80,000 g/mol |

-

Key finding : Ethylene insertion occurs once per ~10⁵ turnovers due to CO’s stronger binding affinity .

Comparison with Related Ligands

| Ligand | Bite Angle (°) | Flexibility | Catalytic Efficiency (vs. dppp) |

|---|---|---|---|

| dppe | 72 | Rigid | 40–60% lower TON in Suzuki coupling |

| dppb | 98 | Flexible | Comparable TON, lower selectivity |

| dcpe | 68 | Sterically hindered | 70% lower activity in Heck reactions |

dppp’s optimal bite angle (85–90°) balances steric and electronic effects, enhancing catalytic performance .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Coordination Chemistry

As a bidentate ligand, dppp forms six-membered chelate rings with transition metals. This property is crucial for its role in various catalytic processes. Notable applications include:

- Catalysis in Cross-Coupling Reactions : Dppp is widely used in transition metal-catalyzed cross-coupling reactions such as:

- Suzuki-Miyaura coupling

- Sonogashira coupling

- Negishi coupling

These reactions are fundamental in organic synthesis for forming carbon-carbon bonds.

Nanotechnology Applications

Dppp has been explored for its potential in nanotechnology, particularly in the development of nanoclusterzymes for dual colorimetric sensing. This application highlights its significance in analytical chemistry and sensor development, providing a pathway for innovative detection methods.

Organometallic Chemistry

In organometallic chemistry, dppp plays a critical role in the synthesis and stability of mixed-diphosphine ligated gold clusters. Research indicates that these clusters can be utilized in various industrial applications due to their enhanced stability and reactivity.

Case Study: Gold Clusters

A study investigated the synthesis of gold clusters using dppp as a ligand. The results demonstrated improved stability and catalytic activity compared to other ligands:

- Synthesis of Gold Clusters : Dppp was employed to stabilize gold clusters, enhancing their performance in catalytic reactions.

- Size Conversion Studies : Research on core charge density effects revealed insights into size conversion from Au(6)P(8) to Au(8)P(8)Cl(2), indicating potential for electronic applications .

Comparison with Similar Ligands

Dppp can be compared with other diphosphine ligands such as:

| Ligand | Bite Angle | Flexibility | Stability |

|---|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Smaller | More rigid | Lower compared to dppp |

| 1,4-Bis(diphenylphosphino)butane (dppb) | Larger | More flexible | Higher due to longer chain |

| 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) | Variable | Bulky substituents affect sterics | Varies significantly |

Dppp's optimal bite angle and balance between flexibility and stability make it a preferred choice in many catalytic applications.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(phosphino)propane primarily involves its function as a bidentate ligand, forming six-membered C₃P₂M chelate rings with metals . This chelation enhances the stability of the metal complexes and facilitates various catalytic processes. The natural bite angle of the ligand is approximately 91°, which is optimal for forming stable complexes .

Comparación Con Compuestos Similares

1,3-Bis(phosphino)propane can be compared with other similar diphosphine ligands, such as:

1,2-Bis(diphenylphosphino)ethane (dppe): This compound has a shorter carbon chain between the phosphine groups, leading to different coordination properties and bite angles.

1,4-Bis(diphenylphosphino)butane (dppb): This compound has a longer carbon chain, which affects its flexibility and the stability of the metal complexes it forms.

1,2-Bis(dicyclohexylphosphino)ethane (dcpe): This compound has bulkier substituents on the phosphine groups, influencing its steric properties and reactivity.

This compound is unique due to its optimal bite angle and balance between flexibility and stability, making it a versatile ligand in various catalytic applications .

Actividad Biológica

1,3-Bis(phosphino)propane (1,3-bpp) is a versatile diphosphine ligand that plays a significant role in coordination chemistry and catalysis. Its biological activity is of particular interest due to its interactions with various biomolecules and its potential therapeutic applications. This article delves into the biological activity of 1,3-bpp, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

1. Coordination Chemistry

1,3-bpp can form stable complexes with transition metals, which are crucial in many catalytic processes. The ligand's ability to adopt different coordination modes (monodentate, bidentate, and bridging) enhances its application in metal-catalyzed reactions such as cross-coupling reactions and hydrogenation . The formation of these complexes often leads to significant changes in the reactivity and stability of the metal centers involved.

2. Cellular Interactions

The compound interacts with cellular proteins and enzymes through covalent bonding, which can modulate their functions. This interaction can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. The ability of 1,3-bpp to influence these pathways makes it a candidate for developing therapeutic agents.

Biochemical Pathways

The biological activity of 1,3-bpp is closely linked to its participation in various biochemical pathways:

-

Catalytic Reactions : It is involved in several important catalytic reactions including:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Suzuki-Miyaura Coupling

- Stille Coupling

These reactions are vital for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

- Cellular Metabolism : 1,3-bpp has been shown to influence metabolic pathways by modulating enzyme activities. For instance, it can act as a ligand for metal ions that participate in redox reactions crucial for cellular energy production .

Case Study 1: Anticancer Activity

Research has indicated that complexes formed with 1,3-bpp exhibit anticancer properties. For example, iron(II) complexes with this ligand have demonstrated the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . These findings suggest that 1,3-bpp could be utilized in designing new anticancer agents.

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of phosphine ligands found that 1,3-bpp derivatives could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the ligand's ability to chelate metal ions that contribute to oxidative stress. Such properties highlight its potential application in neurodegenerative disease therapies.

Pharmacokinetics

The pharmacokinetics of 1,3-bpp are crucial for understanding its biological activity. Studies indicate that the compound is relatively stable under physiological conditions but may undergo oxidation over time. The stability and degradation rates influence its long-term effects on cellular functions .

| Property | Value |

|---|---|

| Molecular Weight | 361.9 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

| Oxidation Potential | Moderate |

Propiedades

IUPAC Name |

3-phosphanylpropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYIOXGHYZJCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402628 | |

| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-91-8 | |

| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.